2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one
Overview
Description
2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one is a chemical compound with the molecular formula C12H14O2 . It is also known by various synonyms such as 2-methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one and 2-methoxy-6,7,8,9-tetrahydro-5h-benzo7annulen-5-one .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one can be represented by the InChI string:InChI=1S/C12H14O2/c1-14-10-6-7-11-9(8-10)4-2-3-5-12(11)13/h6-8H,2-5H2,1H3
. The Canonical SMILES representation is COC1=CC2=C(C=C1)C(=O)CCCC2
. Physical And Chemical Properties Analysis
The molecular weight of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one is 190.24 g/mol . The compound has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The physical properties such as melting point and boiling point are not available in the search results.Scientific Research Applications
Synthesis and Derivatives
Synthesis and Structural Analogues : The compound has been used as a base for synthesizing various structural analogues and derivatives. For instance, 6,7,8,9-Tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one has been synthesized and converted into bromo-compounds and other derivatives (Carpenter, Peesapati, & Proctor, 1979). Additionally, there's a novel approach for synthesizing 2-hydroxy-6,7,8,9-tetrahydro-5//-benzocyclohepten-5-one reported, highlighting the compound's adaptability in chemical synthesis (Nagarapu & Srinivasulu, 2003).
Chemistry and Reactions : The compound has been converted into several bromoderivatives, acetals, esters, and other complex forms, demonstrating its flexibility in chemical reactions and potential for creating diverse compounds (McLean, Peesapati, & Proctor, 1979).
Biological and Pharmacological Aspects
- Bacterial Metabolism : Pseudomonas putida, a bacterial strain, has been shown to metabolize 6,7-dihydro-5H-benzocycloheptene, a related compound, producing monohydroxylation and dihydroxylation products. This suggests potential biological applications, including biodegradation or biotransformation processes (Boyd et al., 1990).
Chemical Reactions and Properties
- Ring-Expansion and Conformational Studies : Studies show the sodium salts of related compounds reacting with acetylenic esters, leading to various products, which is significant for understanding the compound’s chemical behavior and potential applications in synthetic chemistry (Frew & Proctor, 1980).
- Photolytic Studies : Research on isomeric diphenyltetrahydrobenzocycloheptenones reveals how different structures affect the lifetimes of intermediate triplet biradicals, indicating the compound's utility in studying photochemical reactions and processes (Tanaka et al., 1993).
properties
IUPAC Name |
2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-10-6-7-11-9(8-10)4-2-3-5-12(11)13/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMIOGKWITDNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295809 | |
Record name | 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one | |
CAS RN |
6500-65-8 | |
Record name | 6500-65-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHOXY-6,7,8,9-TETRAHYDRO-BENZOCYCLOHEPTEN-5-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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